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Methyl furo[2,3-b]pyridine-6-carboxylate

Cat. No.: B8096735
M. Wt: 177.16 g/mol
InChI Key: GLXNIKHSXSVHMD-UHFFFAOYSA-N
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Description

Strategic Importance of Furo[2,3-b]pyridine (B1315467) Scaffolds in Modern Organic Chemistry

The furo[2,3-b]pyridine scaffold, a fused heterocyclic system also known as 7-azabenzofuran, represents a privileged structure in modern drug discovery. nih.govresearchgate.net Its strategic importance lies in its unique three-dimensional architecture and electronic properties, which allow it to interact with a wide range of biological targets. The fusion of an electron-rich furan (B31954) ring with an electron-deficient pyridine (B92270) ring creates a distinct chemical entity that has been successfully employed as a pharmacophore in the design of various bioactive molecules. nih.gov

Compounds containing the furo[2,3-b]pyridine core have demonstrated a remarkable diversity of biological activities. Research has revealed their potential as antiproliferative agents against several cancer cell lines, as well as exhibiting antitumor and antioxidant effects. researchgate.net Furthermore, certain derivatives have been identified as inverse agonists of the cannabinoid receptor (CB1R). researchgate.net The scaffold's utility is also highlighted by its growing application in the development of kinase inhibitors, which are crucial in treating diseases driven by deregulated cell signaling pathways. nih.gov The structural similarity of the furo[2,3-b]pyridine core to other important hinge-binding templates, such as 7-azaindole, allows it to serve as a valuable isosteric replacement in the optimization of lead compounds. nih.gov

Historical Context and Evolution of Furo[2,3-b]pyridine Research

While derivatives of furopyridine are relatively rare in nature, scientific interest in this heterocyclic system has persisted for a considerable time. researchgate.net Early synthetic work laid the groundwork for constructing the core structure. Over the years, research has evolved from fundamental synthesis to the creation of highly functionalized and complex derivatives. A significant body of work published in the late 20th and early 21st centuries systematically detailed the synthesis, chemical transformations, and biological actions of these compounds, with a particular focus on polycondensed derivatives. researchgate.net

The evolution of synthetic methodologies has been a key driver of this research. Initial approaches often involved nucleophilic aromatic substitution on halopyridines followed by ring closure. nih.gov More contemporary methods have expanded the synthetic toolkit to include palladium-catalyzed one-pot syntheses involving Sonogashira couplings and Wacker-type heteroannulations, as well as routes starting from pyridine N-oxides. nih.gov This continuous refinement of synthetic strategies has made a wider array of substituted furo[2,3-b]pyridines accessible, facilitating extensive structure-activity relationship (SAR) studies and the exploration of new therapeutic applications.

Methyl Furo[2,3-b]pyridine-6-carboxylate within the Furo[2,3-b]pyridine Chemical Space

Within the diverse family of furo[2,3-b]pyridines, this compound stands out not for its own extensively documented biological activity, but for its role as a key synthetic intermediate. Its structure combines the foundational furo[2,3-b]pyridine core with a methyl carboxylate group at the 6-position of the pyridine ring. This ester functionality serves as a versatile chemical handle, enabling further molecular elaboration.

The synthesis of this compound can be envisioned through established routes to the furo[2,3-b]pyridine core, beginning with appropriately substituted pyridines. For instance, the synthesis of related diethyl furo[2,3-b]pyridine-5,6-dicarboxylate has been documented, involving the hydrolysis of the ester groups to form the corresponding dicarboxylic acid. prepchem.com This indicates the chemical accessibility of ester functionalities at the 6-position. The synthesis of the target mono-ester would likely involve a multi-step sequence building the fused ring system from a nicotinic acid precursor, followed by esterification of the carboxylic acid at the 6-position to yield the methyl ester.

The primary value of this compound lies in its reactivity, which allows for the creation of a library of new derivatives. The methyl ester group can undergo several fundamental transformations:

Hydrolysis: Saponification with a base like potassium hydroxide (B78521) would yield the corresponding furo[2,3-b]pyridine-6-carboxylic acid. prepchem.com

Amidation: Reaction with various amines can produce a range of amides, introducing new substituents and potentially modulating biological activity.

Reduction: The ester can be reduced to a primary alcohol (hydroxymethyl group), providing another point for functionalization.

Conversion to Hydrazides: Reaction with hydrazine (B178648) can form the corresponding hydrazide, a common intermediate for synthesizing other heterocyclic systems. mdpi.comresearchgate.net

By leveraging this reactivity, chemists can systematically modify the 6-position of the scaffold, making this compound a crucial building block for exploring the chemical space around the furo[2,3-b]pyridine core in the quest for novel drug candidates.

Emerging Research Directions for Furo[2,3-b]pyridine Derivatives

The future of furo[2,3-b]pyridine research is bright, with several exciting directions emerging. The development of potent and selective inhibitors for specific therapeutic targets remains a major focus. This includes the design of novel kinase inhibitors, such as those targeting Interleukin-1 receptor-associated kinase 4 (IRAK4) for the treatment of inflammatory and autoimmune diseases. researchgate.net

Beyond cancer and inflammation, the therapeutic potential of these scaffolds is being explored in other areas, including infectious diseases. Researchers are investigating furo[2,3-b]pyridine derivatives as potential antimicrobial, potent antiviral, and antitrypanosomal agents. researchgate.net

The advancement of synthetic organic chemistry continues to fuel this field. The development of concise, scalable, and environmentally friendly synthetic routes is a priority. nih.gov Modern techniques, such as palladium-mediated cross-coupling reactions, provide efficient ways to introduce chemical diversity, enabling the rapid generation of compound libraries for high-throughput screening. nih.gov These emerging research avenues underscore the enduring importance of the furo[2,3-b]pyridine scaffold as a source of new chemical entities with significant therapeutic potential.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7NO3 B8096735 Methyl furo[2,3-b]pyridine-6-carboxylate

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl furo[2,3-b]pyridine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO3/c1-12-9(11)7-3-2-6-4-5-13-8(6)10-7/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLXNIKHSXSVHMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC2=C(C=C1)C=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for Methyl Furo 2,3 B Pyridine 6 Carboxylate and Its Core Structure

Direct Synthetic Routes to the Furo[2,3-b]pyridine (B1315467) Core

Direct synthetic strategies aim to construct the complete furo[2,3-b]pyridine ring system from acyclic or monocyclic precursors. These routes are often favored for their efficiency and can be classified based on the final ring-forming strategy.

Annulation Strategies: Furan (B31954) Ring Formation onto Pyridine (B92270) Precursors

A common and versatile approach involves the construction of the furan ring onto a pre-existing, appropriately substituted pyridine derivative. This strategy leverages the well-established chemistry of pyridines to introduce the necessary functionalities for the subsequent annulation reaction.

Transition-metal catalysis, particularly using palladium, has become a prominent tool for the synthesis of fused heterocycles. acs.orgacs.org In recent years, Pd(II)-catalyzed annulation has gained importance for creating diverse heterocyclic and carbocyclic structures. acs.org

A notable development is the Pd(II)-catalyzed synthesis of furo[2,3-b]pyridines from β-ketodinitriles and alkynes. acs.org This method involves an unusual N–H/C annulation where both nitrile groups of the β-ketodinitrile participate in the concurrent construction of both the furan and pyridine rings. acs.orgacs.org The process is efficient, forming multiple C–C, C=C, C–O, C–N, and C=N bonds in a single operation. acs.org The reaction is typically carried out at elevated temperatures in a solvent like 1,2-dichloroethane (B1671644) (DCE) using a palladium catalyst such as Pd(OAc)₂, a ligand like 2,2′-bipyridine, and an acid co-catalyst. acs.org

Another strategy focuses on creating functionalized furo[2,3-b]pyridines with specific "handles" for subsequent chemoselective cross-coupling reactions. nih.gov A concise, four-step synthesis has been developed to produce furo[2,3-b]pyridines with functional groups at the 3- and 5-positions, which are suitable for palladium-mediated reactions. nih.gov This allows for the later introduction of molecular diversity, which is crucial for structure-activity relationship (SAR) studies in drug discovery. nih.gov

Table 1: Palladium-Catalyzed Synthesis of Furo[2,3-b]pyridine

Precursors Catalyst System Solvent Temperature Yield Source
β-Ketodinitrile, Diphenylacetylene Pd(OAc)₂ (5 mol %), 2,2′-bipyridine (5 mol %), PTSA·H₂O (2 equiv) 1,2-Dichloroethane (DCE) 120 °C 37% acs.org

Note: The table presents selected examples to illustrate the reaction conditions.

Base-induced cyclization is a classical yet effective method for forming heterocyclic rings. In the context of furo[2,3-b]pyridine synthesis, this approach typically involves a pyridine precursor bearing a side chain that can undergo an intramolecular condensation or substitution reaction upon deprotonation.

A robust synthesis of the furo[2,3-b]pyridine core utilizes this strategy starting from 2,5-dichloronicotinic acid. nih.gov The acid is first converted to its ethyl ester. In a key step, a nucleophilic alkoxide is generated by deprotonating ethyl 2-hydroxyacetate with a base. This alkoxide then displaces the 2-chloro group of the pyridine ring in a nucleophilic aromatic substitution (SNAr) reaction. The resulting intermediate undergoes a subsequent intramolecular cyclization to furnish the furo[2,3-b]pyridine ring system. nih.gov While initial attempts using potassium hydroxide (B78521) for subsequent hydrolysis and decarboxylation were unsuccessful, a TFA-mediated cleavage and decarboxylation proved effective. nih.gov

Brønsted base catalysis has also been shown to be effective in related syntheses, such as the Pechmann-type reaction to create 4-trifluoromethyl 2-pyridones, highlighting the utility of bases in promoting cyclization reactions for pyridine-containing systems. rsc.org

Table 2: Base-Induced Synthesis of a Furo[2,3-b]pyridine Intermediate

Pyridine Precursor Reagent Base Solvent Key Step Source
Ethyl 2,5-dichloronicotinate Ethyl 2-hydroxyacetate Sodium Hydride (NaH) Tetrahydrofuran (THF) SNAr / Intramolecular Cyclization nih.gov

This synthetic pathway is mechanistically related to base-induced cyclizations and represents a cornerstone of furan ring annulation. The strategy relies on a pyridine precursor substituted with a group capable of acting as an intramolecular nucleophile and an adjacent group that facilitates cyclization and subsequent rearomatization to the stable fused aromatic system. researchgate.net

A prime example is the synthesis starting from a 2-halopyridine derivative. nih.gov The process begins with a nucleophilic aromatic substitution (SNAr) reaction where an alkoxide, generated from a hydroxyacetate ester, displaces the halide at the 2-position of the pyridine ring. nih.gov This is followed by an immediate intramolecular cyclization where the oxygen atom attacks the ester carbonyl or a related group. The final step is a rearomatization, often involving the elimination of a small molecule like water or an alcohol, to form the stable furo[2,3-b]pyridine core. nih.govresearchgate.net This approach is valued for its operational simplicity and the use of readily accessible starting materials. researchgate.net

Cyclization Strategies: Pyridine Ring Formation from Furan Derivatives

An alternative approach to the furo[2,3-b]pyridine core involves starting with a furan derivative and constructing the pyridine ring onto it. This method is less common but offers a different strategic pathway to the target scaffold.

One-pot multi-component reactions are highly efficient synthetic tools that allow for the construction of complex molecules in a single step, avoiding the isolation of intermediates. nanoscalereports.com The Bohlmann-Rahtz pyridine synthesis, a one-pot three-component cyclocondensation, is a classic example of this approach to forming pyridine rings. core.ac.uk

In the context of forming pyridines from furans, a direct transformation of furfural (B47365) with ammonia (B1221849) has been developed to produce piperidine, which can then be dehydrogenated to pyridine. nih.gov This reaction cascade involves reductive amination of furfural to furfurylamine, followed by hydrogenation, ring cleavage, and intramolecular reductive amination. nih.gov While this specific cascade leads to piperidine, the initial steps demonstrate the successful formation of a nitrogen-containing ring from a furan precursor. Adapting such condensation strategies provides a potential route to the furo[2,3-b]pyridine system by using appropriately substituted furan derivatives that can undergo cyclocondensation with an ammonia source and a suitable third component to build the pyridine ring. nih.govresearchgate.net

Table 3: List of Mentioned Chemical Compounds

Compound Name
Methyl furo[2,3-b]pyridine-6-carboxylate
Furo[2,3-b]pyridine
Furomegistine I
Furomegistine II
Azaindole
β-Ketodinitrile
Diphenylacetylene
Pd(OAc)₂ (Palladium(II) acetate)
2,2′-Bipyridine
p-Toluenesulfonic acid (PTSA)
1,2-Dichloroethane (DCE)
2,5-Dichloronicotinic acid
Ethyl 2-hydroxyacetate
tert-Butyl 2-hydroxyacetate
Potassium hydroxide
Trifluoroacetic acid (TFA)
4-Trifluoromethyl 2-pyridone
Ethyl 2,5-dichloronicotinate
Sodium Hydride (NaH)
Tetrahydrofuran (THF)
Furfural
Ammonia
Piperidine
Multi-Component Reaction Sequences

Multi-component reactions (MCRs), which combine three or more reactants in a single operation to form a complex product, offer an efficient pathway to heterocyclic scaffolds. A recently developed palladium(II)-catalyzed three-component synthesis provides access to furo[2,3-d]pyrimidines from β-ketodinitriles, boronic acids, and aldehydes, showcasing the power of MCRs in building fused heterocyclic systems. nih.gov While this example leads to a related but different core, the principles are applicable.

More directly, a Pd(II)-catalyzed synthesis of furo[2,3-b]pyridines has been developed from β-ketodinitriles and alkynes. acs.org This reaction proceeds through an unusual N–H/C annulation, where both nitrile groups of the β-ketodinitrile participate in the concurrent construction of the furan and pyridine rings. acs.org This cascade process involves the formation of multiple C–C, C=C, C–O, C–N, and C=N bonds in a single operation. acs.org

Another relevant MCR approach is the one-pot, three-component synthesis used for pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one hybrids, which starts from ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate, dimethylformamide-dimethylacetal (DMF-DMA), and various amines. researchgate.net A similar strategy could be envisioned for the furo-analogues, starting from a suitably substituted 3-aminofuro[2,3-b]pyridine.

Interactive Table: Multi-Component Syntheses for Furo[2,3-b]pyridine & Related Cores
ReactionStarting MaterialsKey FeaturesProduct TypeReference
Pd(II)-Catalyzed Annulationβ-Ketodinitriles, AlkynesConcurrent furan and pyridine ring formation; N–H/C annulation.Furo[2,3-b]pyridines acs.org
Pd(II)-Catalyzed Three-Component Synthesisβ-Ketodinitriles, Boronic Acids, AldehydesBuilds a related furo[2,3-d]pyrimidine (B11772683) core.Furo[2,3-d]pyrimidines nih.gov
Tandem Three-Component Synthesis3-Aminothieno[2,3-b]pyridine-2-carboxylate, DMF-DMA, AminesMicrowave-assisted synthesis of a thieno-analogue.Pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-ones researchgate.net
Friedlander-Type Reactions for Furo[2,3-b]pyridine Synthesis

The Friedländer synthesis is a classic method for constructing quinoline (B57606) rings by reacting a 2-aminobenzaldehyde (B1207257) or a 2-aminobenzoketone with a compound containing a reactive α-methylene group (e.g., a ketone). wikipedia.orgorganic-chemistry.org The reaction is typically catalyzed by acids or bases and proceeds through an initial aldol (B89426) condensation or Schiff base formation, followed by cyclization and dehydration. wikipedia.org

This methodology can be adapted for the synthesis of the furo[2,3-b]pyridine core. The analogous reaction would involve the condensation of a 2-amino-3-formylfuran or a 2-amino-3-acylfuran with a ketone or other compound possessing an α-methylene group. The general mechanism would follow one of two primary pathways:

Aldol Addition Pathway: An initial aldol-type addition of the enolate of the ketone to the furan aldehyde, followed by cyclization and elimination of water.

Schiff Base Pathway: Formation of a Schiff base between the amino group of the furan and the ketone, followed by an intramolecular aldol-type condensation and subsequent aromatization. wikipedia.org

While direct examples for the synthesis of the parent furo[2,3-b]pyridine via a Friedlander reaction are not extensively documented in the provided search results, the fundamental principles of the reaction are widely applicable in heterocyclic synthesis. wikipedia.orgorganic-chemistry.org

Thorpe-Ziegler Ring Cyclization

The Thorpe-Ziegler reaction is an intramolecular cyclization of a dinitrile compound, which, upon treatment with a base, forms an enamine that subsequently cyclizes. Hydrolysis of the resulting cyclic iminonitrile yields a cyclic ketone. This method has been successfully applied to the synthesis of various fused heterocyclic systems, including furo[2,3-b]pyridines. The reaction relies on base catalysis to facilitate the intramolecular condensation. The choice of base and reaction conditions can significantly influence the outcome and yield of the desired product.

Diels-Alder Reaction Applications in Furo[2,3-b]pyridine Construction

The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for the construction of six-membered rings. acsgcipr.org This strategy has been employed for the synthesis of the furo[2,3-b]pyridine skeleton. One notable approach involves an intramolecular Diels-Alder reaction between a triazine and an alkyne. nih.gov This reaction initially forms a dihydrofuro[2,3-b]pyridine intermediate, which is subsequently aromatized to the final furo[2,3-b]pyridine core using an oxidizing agent like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). nih.gov

Inverse-electron-demand Diels-Alder reactions are particularly successful for forming pyridine rings. acsgcipr.org In these cases, the eventual pyridine nitrogen is part of an electron-poor diene system, such as a 1,2,4-triazine, which reacts with an electron-rich dienophile. acsgcipr.org The initial cycloadduct often extrudes a small stable molecule like nitrogen gas to facilitate aromatization. acsgcipr.org

Interactive Table: Diels-Alder Strategy for Furo[2,3-b]pyridine Core
Reaction TypeReactantsIntermediateAromatization StepReference
Intramolecular Diels-AlderTriazine and AlkyneDihydrofuro[2,3-b]pyridineOxidation with DDQ nih.gov

Regioselective Esterification and Functionalization at Position 6

Strategies for Methyl Ester Introduction at Furo[2,3-b]pyridine-6-carboxylate

The introduction of a methyl ester at the 6-position of the furo[2,3-b]pyridine ring is a key step in synthesizing the target molecule. This is typically achieved by starting with a pyridine precursor that already contains a carboxylic acid or ester functionality at the corresponding position.

A common strategy involves using a substituted nicotinic acid derivative. For instance, a synthetic route can begin with 2,5-dichloronicotinic acid. chemrxiv.org The carboxylic acid group of this starting material, which corresponds to the final 6-position of the furo[2,3-b]pyridine ring, can be esterified early in the synthetic sequence. The subsequent steps then focus on building the fused furan ring. chemrxiv.org

Alternatively, if the furo[2,3-b]pyridine-6-carboxylic acid is available, it can be converted to the methyl ester via Fischer esterification. guidechem.commasterorganicchemistry.com This classic method involves reacting the carboxylic acid with methanol (B129727) in the presence of an acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). masterorganicchemistry.com The reaction is an equilibrium process, and using methanol as the solvent drives the reaction toward the ester product. masterorganicchemistry.com

Optimization of Esterification Yields and Selectivity

In multi-step syntheses, the choice of ester protecting group can be crucial. For example, in a gram-scale synthesis of a furo[2,3-b]pyridine core, an initial attempt using an ethyl ester led to difficulties in the subsequent hydrolysis and decarboxylation steps. chemrxiv.org Switching to an acid-labile tert-butyl ester proved to be a more effective strategy. chemrxiv.org The tert-butyl ester was stable during the furan ring formation and could be cleanly cleaved with trifluoroacetic acid (TFA) in high yield. chemrxiv.org This highlights that optimization may involve selecting an ester group that is compatible with subsequent reaction conditions while allowing for selective removal when needed.

The standard Fischer esterification is an equilibrium reaction. masterorganicchemistry.com To optimize yields, several techniques can be employed:

Use of Excess Alcohol: Using the alcohol (methanol) as the solvent drives the equilibrium towards the product side. masterorganicchemistry.com

Water Removal: Removing the water byproduct as it forms can also shift the equilibrium to favor ester formation.

Choice of Catalyst: While common mineral acids like H₂SO₄ are effective, other catalysts may offer milder conditions or improved yields. masterorganicchemistry.com

Interactive Table: Esterification Strategies and Optimization
MethodSubstrateReagents/ConditionsKey Optimization PointsReference
Esterification of Precursor2,5-Dichloronicotinic acidEtOH, H₂SO₄ or tBuOH, H₂SO₄, Mg₂SO₄Choice of ester (ethyl vs. tert-butyl) impacts subsequent steps. tert-Butyl ester allows for clean, high-yield cleavage with TFA. chemrxiv.org
Fischer EsterificationFuro[2,3-b]pyridine-6-carboxylic acidMethanol (excess), Acid Catalyst (e.g., H₂SO₄)Using methanol as solvent and/or removing water drives equilibrium to maximize yield. masterorganicchemistry.com
Catalytic EsterificationPyridine carboxylic acidsAlcohol, strong acid salt of a pyridine carboxylic acid ester (catalyst)Allows for a cyclic process with catalyst recycling. google.com

Metal-Free Synthetic Approaches for Furo[2,3-b]pyridine Derivatives

The development of synthetic routes that avoid transition metals is a key area of research, driven by the need to reduce costs, simplify purification by eliminating metal contaminants, and improve the environmental profile of chemical processes. For the furo[2,3-b]pyridine core, a notable metal-free strategy involves the intramolecular cyclization of substituted pyridine N-oxides. researchgate.net

This approach typically starts with readily accessible C3-substituted pyridine N-oxides. The core reaction is an intramolecular nucleophilic addition followed by a rearomatization step to construct the fused furan ring. researchgate.net Researchers have successfully developed mild, metal-free conditions to produce a variety of 2,3-substituted furo[2,3-b]pyridines. researchgate.netresearchgate.net For instance, a range of 2-(alkyl or aryl)-3-ethylcarboxylate-furo[2,3-b]pyridines have been synthesized in yields ranging from 50% to 91% using this strategy. researchgate.net The key advantages of this methodology include operational simplicity and a broad substrate scope. researchgate.net

The general mechanism involves the activation of the pyridine ring by N-oxidation, which facilitates the intramolecular attack by a nucleophile attached at the C3 position, leading to the formation of the furan ring.

Table 1: Examples of Metal-Free Synthesis of Furo[2,3-b]pyridine Derivatives This table is interactive. Click on the headers to sort.

Starting Material Reagents/Conditions Product Yield (%) Reference
C3-substituted pyridine N-oxide Mild, metal-free conditions 2,3-substituted furo[2,3-b]pyridine 50-91 researchgate.net

Scale-Up Considerations and Green Chemistry Principles in Furo[2,3-b]pyridine Synthesis

The transition from laboratory-scale synthesis to large-scale production is a critical step in the development of pharmaceutically relevant compounds. This requires methodologies that are not only high-yielding but also robust, safe, and economically viable.

Scale-Up Considerations: A significant challenge in synthesizing the furo[2,3-b]pyridine core for medicinal chemistry programs is the need for rapid, multi-gram access. chemrxiv.org A concise, four-step synthesis has been developed and optimized specifically for scalability. nih.govchemrxiv.org This route successfully produced a chloro-triflate furo[2,3-b]pyridine intermediate, which contains versatile handles for subsequent derivatization via cross-coupling reactions. nih.gov

A key optimization in this scalable route was the significant reduction in the need for purification by column chromatography; only one step in the four-step sequence requires it. nih.govchemrxiv.org The revised route, starting from acid 11 (a substituted pyridine), involves:

Esterification to produce ester 16. nih.gov

A tandem SNAr-cyclization reaction with deprotonated tert-butyl 2-hydroxyacetate to yield the furo[2,3-b]pyridine core 18. nih.govchemrxiv.org

Trifluoroacetic acid (TFA) mediated tert-butyl ester cleavage and decarboxylation to give furo[2,3-b]pyridine 15. nih.govchemrxiv.org

Conversion of the resulting alcohol to a triflate, yielding the final product 19. nih.gov

Notably, the three steps from the initial acid to the decarboxylated furo[2,3-b]pyridine were performed on a gram scale without any chromatographic purification. nih.govchemrxiv.org This efficiency makes the route highly practical for producing large quantities of the core structure for structure-activity relationship (SAR) studies. nih.gov

Green Chemistry Principles: The application of green chemistry principles aims to reduce the environmental impact of chemical synthesis. rasayanjournal.co.inatiner.gr For furo[2,3-b]pyridine synthesis, these principles can be applied in several ways:

Use of Safer Solvents: Traditional syntheses often use hazardous solvents. Alternative, greener solvents like water, polyethylene (B3416737) glycol (PEG), or ionic liquids can be employed. rasayanjournal.co.innih.gov For instance, ionic liquids have been used as both the solvent and catalyst in the synthesis of related fused pyridine heterocycles, offering advantages like environmental friendliness and shorter reaction times. researchgate.net

Energy Efficiency: Microwave-assisted synthesis has been recognized as a green chemistry tool that can significantly shorten reaction times, increase yields, and lead to purer products compared to conventional heating. atiner.grnih.gov This technique has been successfully applied to the synthesis of various pyridine and fused pyrimidine (B1678525) derivatives. nih.govresearchgate.net

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a core green principle. atiner.gr One-pot, multi-component reactions (MCRs) are excellent examples of this, as they combine three or more reactants in a single operation, reducing waste and simplifying workup procedures. rasayanjournal.co.in Such MCRs have been effectively used to generate various fused pyridine derivatives. researchgate.net

Table 2: Application of Green Chemistry Principles to Furo[2,3-b]pyridine Synthesis This table is interactive. Click on the headers to sort.

Green Principle Technique Potential Benefit Reference
Safer Solvents Use of ionic liquids or water Reduced toxicity and environmental impact, easier workup. researchgate.net rasayanjournal.co.in, researchgate.net
Energy Efficiency Microwave-assisted synthesis Shorter reaction times, higher yields, purer products. nih.gov nih.gov, atiner.gr
Waste Reduction One-pot, multi-component reactions (MCRs) Increased atom economy, simplified procedures, less waste. rasayanjournal.co.in rasayanjournal.co.in, researchgate.net

Synthetic Challenges and Future Methodological Developments

Despite recent advances, the synthesis of furo[2,3-b]pyridines still presents several challenges that are the focus of ongoing research.

Synthetic Challenges:

Harsh Reaction Conditions: Some established synthetic routes require harsh conditions, such as very high temperatures (e.g., 170 °C), which may not be practical for large-scale synthesis or compatible with sensitive functional groups. nih.gov

Reaction Failures and Low Yields: Certain synthetic steps can be problematic. For example, a previously reported hydrolysis and decarboxylation step using aqueous potassium hydroxide in ethanol (B145695) at reflux failed completely, recovering only the starting material. nih.govchemrxiv.org Overcoming such hurdles required significant optimization of reagents, solvents, and reaction times. nih.gov

Limited Substrate Scope: While some methods are versatile, others may be limited to specific substitution patterns, restricting the chemical diversity of the resulting compound libraries.

Future Methodological Developments: The future of furo[2,3-b]pyridine synthesis will likely focus on addressing the current challenges by developing more efficient, versatile, and sustainable methods.

C-H Functionalization: Direct C-H functionalization of the pre-formed furo[2,3-b]pyridine core represents a powerful future strategy. This would allow for late-stage diversification of the scaffold, enabling the rapid synthesis of analog libraries for biological screening without the need to re-synthesize the entire molecule from scratch.

Flow Chemistry: The application of continuous flow chemistry could offer significant advantages for the scale-up of furo[2,3-b]pyridine synthesis. Flow reactors can provide better control over reaction parameters (temperature, pressure, mixing), improve safety, and facilitate automated production.

Novel Cyclization Strategies: The discovery of new metal-free or catalytic cyclization reactions to form the furo[2,3-b]pyridine core from novel, readily available starting materials will continue to be an important area of research. researchgate.net The goal is to create pathways that are shorter, more tolerant of diverse functional groups, and environmentally benign.

Reaction Mechanisms and Chemical Transformations of Methyl Furo 2,3 B Pyridine 6 Carboxylate

Reactivity of the Furan (B31954) Moiety within the Furo[2,3-b]pyridine (B1315467) System

The furan component of the fused system is considered π-excessive, a result of the oxygen heteroatom's lone pair contribution to the aromatic sextet. pharmaguideline.com This characteristic renders the furan ring susceptible to electrophilic attack and, under certain conditions, nucleophilic addition followed by ring-opening.

Electrophilic Aromatic Substitution Reactions on the Furan Ring

The high electron density of the furan ring makes it the preferred site for electrophilic aromatic substitution. pharmaguideline.com Reactions such as formylation can be directed to the furan ring. For instance, the Vilsmeier-Haack reaction is a known method for introducing a formyl group onto electron-rich heterocyclic rings. mdpi.com Studies on related furo[2,3-b]pyrrole systems have shown that formylation occurs at the 2-position of the furan ring. mdpi.com

Interestingly, the furan ring can also compete for electrophiles even when the reaction is intended for the pyridine (B92270) ring. Research on furo[2,3-b]pyridine 7-oxide revealed that treatment with acetic anhydride (B1165640), while primarily causing substitution on the pyridine ring, also yielded minor products from acetoxylation at the C-2 and C-3 positions of the furan ring. This demonstrates the significant nucleophilicity of the furan portion, which can compete with the activated positions on the pyridine N-oxide ring.

Nucleophilic Additions and Ring-Opening Pathways

The presence of electron-withdrawing groups on the furo[2,3-b]pyridine skeleton can activate the furan ring towards nucleophilic attack, which may lead to subsequent ring-opening. acs.org This reactivity serves as a synthetic strategy for creating highly substituted pyridine derivatives. acs.org

It has been documented that furo[2,3-b]pyridines featuring an electron-withdrawing group, such as an ester, are susceptible to ring-opening reactions when exposed to potent bases or nucleophiles like lithium hydroxide (B78521) or hydrazine (B178648). acs.org Similarly, related fused furanone systems, such as 2H-furo[3,2-b]pyran-2-ones, undergo recyclization through furan ring-opening upon reaction with dinucleophiles like hydrazine. nih.govbeilstein-journals.org This pathway allows for the transformation of the furo-pyridine scaffold into different heterocyclic systems.

Reactivity of the Pyridine Moiety within the Furo[2,3-b]pyridine System

In contrast to the furan ring, the pyridine moiety is electron-deficient. The electronegative nitrogen atom withdraws electron density from the ring carbons, making the pyridine portion generally resistant to electrophilic substitution but prone to nucleophilic attack and modern C-H functionalization strategies. gcwgandhinagar.com

C-H Functionalization Strategies (e.g., C-H Amination, Borylation)

Direct C-H functionalization offers an efficient method for modifying the pyridine ring without requiring prior installation of a leaving group. acs.orgnih.gov

C-H Amination: The pyridine ring can be directly aminated, particularly after conversion to its N-oxide. The N-oxide of a furo[2,3-b]pyridine derivative can undergo C-H amination at the C-6 position (alpha to the nitrogen) when treated with a nucleophilic amine in the presence of a phosphonium (B103445) salt. acs.orgresearchgate.net

C-H Borylation: Iridium-catalyzed C-H borylation has been successfully applied to the furo[2,3-b]pyridine system to install a versatile boronate ester group on the pyridine ring. acs.orgresearchgate.net This transformation opens avenues for subsequent cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. While pyridine borylation often favors the C-3 position, the specific site of functionalization can be influenced by the catalyst and substituents on the ring. nih.govrsc.orgyoutube.com

Table 1: C-H Functionalization Reactions on the Furo[2,3-b]pyridine Core
Reaction TypeReagentsPosition FunctionalizedProduct TypeReference
C-H AminationPhosphonium salt, Nucleophilic amine (on N-oxide)C-66-Aminofuro[2,3-b]pyridine derivative acs.org
C-H BorylationIridium catalyst, Boron reagentPyridine RingBorylated furo[2,3-b]pyridine acs.orgresearchgate.net

Substitution Reactions on the Pyridine Ring

Due to its electron-deficient character, electrophilic aromatic substitution on the pyridine ring is challenging and typically necessitates harsh reaction conditions. gcwgandhinagar.comyoutube.comquora.com When such reactions do occur, substitution is directed to the C-3 (meta) position. quora.compearson.comquora.com

Conversely, the pyridine ring is inherently activated towards nucleophilic aromatic substitution (SNAr), especially when a suitable leaving group is present at the C-2 or C-4 positions. nih.govchemrxiv.orggcwgandhinagar.comscribd.com The reactivity towards nucleophiles is significantly enhanced upon formation of a pyridinium (B92312) salt. quimicaorganica.orgnih.gov Hard nucleophiles, such as organometallic reagents and amides, preferentially add to the C-2 position of the pyridine ring. quimicaorganica.org The Chichibabin reaction, which uses sodium amide to directly aminate pyridine at the 2-position, is a classic example of this reactivity. quimicaorganica.orgorgsyn.org

N-Oxide Chemistry and Transformations

The reactivity of the pyridine moiety can be profoundly altered by converting it to the corresponding N-oxide. acs.orggcwgandhinagar.com Oxidation of the pyridine nitrogen atom with reagents like hydrogen peroxide or a peracid generates the N-oxide, which serves as a versatile intermediate. scribd.comarkat-usa.org

The N-oxide group activates the pyridine ring for both electrophilic and nucleophilic substitutions. acs.org It enhances the ring's susceptibility to nucleophilic attack at the C-4 and C-6 positions. For example, the reaction of furo[2,3-b]pyridine 7-oxide with acetic anhydride results in acetoxylation, yielding the C-6 substituted product as the major isomer and the C-4 product as a minor one. This demonstrates the powerful directing and activating effect of the N-oxide group for the functionalization of the pyridine segment of the molecule. acs.org

Table 2: Products from the Reaction of Furo[2,3-b]pyridine 7-oxide with Acetic Anhydride
ProductSubstitution PositionYield (%)Reference
6-Acetoxyfuro[2,3-b]pyridineC-6 (Pyridine)28
4-Acetoxyfuro[2,3-b]pyridineC-4 (Pyridine)15
2-Acetoxyfuro[2,3-b]pyridineC-2 (Furan)12
3-Acetoxyfuro[2,3-b]pyridineC-3 (Furan)8

Reactivity of the Methyl Ester Functional Group at Position 6

The methyl ester group at the C-6 position of the furo[2,3-b]pyridine core is a primary site for functional group interconversion, enabling the synthesis of a diverse array of derivatives such as other esters, amides, and alcohols.

Transesterification, the conversion of one ester to another, is a fundamental reaction in organic synthesis. For Methyl furo[2,3-b]pyridine-6-carboxylate, this can be achieved under either acidic or basic conditions.

Under acidic conditions, the reaction proceeds via protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. Subsequent nucleophilic attack by an alcohol (R'-OH), followed by a series of proton transfer and elimination steps, yields the new ester and methanol (B129727). masterorganicchemistry.com

Under basic conditions, a strong base such as sodium alkoxide (NaOR') is used. The alkoxide directly attacks the carbonyl carbon, forming a tetrahedral intermediate. The subsequent collapse of this intermediate eliminates the methoxide (B1231860) leaving group to generate the new ester. masterorganicchemistry.comyoutube.com To drive the equilibrium towards the desired product, the incoming alcohol is often used as the solvent. masterorganicchemistry.com

While specific studies on this compound are not extensively documented, the principles are well-established for similar heterocyclic esters. For example, titanium-based catalysts have been shown to be effective for the transesterification of fatty acid methyl esters. youtube.com

Table 1: Potential Transesterification Reactions This table presents hypothetical transesterification reactions based on established chemical principles.

Reagent/CatalystIncoming Alcohol (Solvent)Expected Product
H₂SO₄ (catalytic)Ethanol (B145695)Ethyl furo[2,3-b]pyridine-6-carboxylate
H₂SO₄ (catalytic)IsopropanolIsopropyl furo[2,3-b]pyridine-6-carboxylate
Sodium Ethoxide (NaOEt)EthanolEthyl furo[2,3-b]pyridine-6-carboxylate
Potassium tert-butoxide (t-BuOK)tert-Butanoltert-Butyl furo[2,3-b]pyridine-6-carboxylate

Hydrolysis: The saponification of the methyl ester to the corresponding carboxylic acid (Furo[2,3-b]pyridine-6-carboxylic acid) is a key transformation. However, studies on the closely related ethyl 3-chloro-furo[2,3-b]pyridine-2-carboxylate have shown that standard basic hydrolysis conditions, such as potassium hydroxide in refluxing ethanol, can be ineffective, resulting only in the recovery of starting material. nih.gov More forcing conditions or alternative reagents like potassium trimethylsilanolate may be required. An alternative strategy involves using an acid-labile tert-butyl ester, which can be cleanly cleaved under acidic conditions (e.g., trifluoroacetic acid) to yield the carboxylic acid. nih.gov

Amidation: The methyl ester can be converted into various amides by reacting with amines or their equivalents. A common transformation is the reaction with hydrazine (N₂H₄) in refluxing ethanol to produce the corresponding hydrazide, Furo[2,3-b]pyridine-6-carbohydrazide. This reaction has been demonstrated for the analogous furo[2,3-b]pyrrole system. mdpi.com These hydrazides are valuable intermediates for the synthesis of further heterocyclic systems. The interaction of related furo-pyranone systems with various N-nucleophiles can lead to either simple condensation products or more complex ring-opening and recyclization, highlighting the diverse reactivity of such scaffolds. beilstein-journals.orgbeilstein-journals.org

Table 2: Hydrolysis and Amidation of the C-6 Methyl Ester

ReactionReagents and ConditionsProduct
Hydrolysis1. NaOH (aq), THF, reflux2. H₃O⁺Furo[2,3-b]pyridine-6-carboxylic acid
Amidation (Hydrazide formation)Hydrazine hydrate (B1144303) (N₂H₄·H₂O), Ethanol, refluxFuro[2,3-b]pyridine-6-carbohydrazide
AmidationBenzylamine, heatN-Benzyl-furo[2,3-b]pyridine-6-carboxamide

Reduction: The methyl ester group is readily reducible to the corresponding primary alcohol, (Furo[2,3-b]pyridin-6-yl)methanol. A powerful and non-selective reducing agent like lithium aluminum hydride (LiAlH₄) in an etheral solvent is highly effective for this transformation, capable of reducing esters, carboxylic acids, and amides. harvard.edu For more selective reductions in the presence of other sensitive functional groups, other hydride reagents may be employed. For instance, lithium borohydride (B1222165) (LiBH₄) is often used for the selective reduction of esters in the presence of carboxylic acids or amides. harvard.edu The reduction of the related 6-cyano-furo[2,3-b]pyridine to the amine using LiAlH₄ has been shown to be a high-yielding reaction.

Oxidation: The methyl ester functional group itself is at a high oxidation state and is generally resistant to further oxidation. The furo[2,3-b]pyridine ring system, however, can undergo oxidation. Studies on the analogous thieno[2,3-b]pyridine (B153569) scaffold show that oxidation can occur at the heteroatoms, leading to N-oxides or S-oxides, or can result in oxidative dimerization under specific conditions (e.g., NaOCl). nih.govacs.org The furo[2,3-b]pyridine core has been reported to be stable under basic conditions, but can undergo ring-opening of the furan moiety when treated with strong nucleophiles like hydrazine. nih.gov

Table 3: Reduction and Potential Oxidation Pathways

TransformationReagentExpected Major Product
Ester ReductionLithium aluminum hydride (LiAlH₄), THF(Furo[2,3-b]pyridin-6-yl)methanol
Ring N-Oxidationmeta-Chloroperoxybenzoic acid (m-CPBA)Methyl 7-oxido-furo[2,3-b]pyridin-7-ium-6-carboxylate

Annulation and Cyclocondensation Reactions for Polycondensed Furo[2,3-b]pyridine Systems

The construction of polycondensed heterocyclic systems from furo[2,3-b]pyridine precursors is a significant area of research, aiming to create novel structures with diverse biological activities. researchgate.net The ester group at position 6, or the carboxylic acid derived from it, can serve as a launching point for building additional rings.

A notable example involves the transformation of related dihydropyridine (B1217469) systems. Treatment of methyl 4-aryl-6-methyl-2-oxo-1,2,3,4-tetrahydropyridine-5-carboxylates with the Vilsmeier-Haack reagent (POCl₃/DMF) generates an o-chloroformyl substituted dihydropyridine. Subsequent reaction of this intermediate with hydrazine hydrate leads to annulation, affording methyl pyrazolo[3,4-b]pyridine-5-carboxylates in good yields. This two-step process effectively builds a pyrazole (B372694) ring onto the existing pyridine framework.

This strategy highlights a powerful method for expanding the complexity of the furo[2,3-b]pyridine core, creating tricyclic and polycyclic scaffolds for further investigation in drug discovery.

Mechanistic Investigations of Key Synthetic and Transformational Reactions

Understanding the reaction mechanisms is crucial for optimizing conditions and predicting outcomes. The Vilsmeier-Haack reaction, used in the annulation sequence described above, proceeds through a well-defined mechanism. First, dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl₃) to form the electrophilic Vilsmeier reagent, a substituted chloroiminium ion. wikipedia.orgnrochemistry.com This electrophile then attacks an electron-rich position on the substrate. In the case of the tetrahydropyridine, this leads to the formation of the chloroformyl derivative, which is then primed for cyclocondensation. ijpcbs.com

Computational studies are also invaluable for probing reactivity. For the related furo[2,3-b]pyrrole system, semi-empirical calculations (AM1 method) have been used to correlate calculated net atomic charges with experimental ¹³C and ¹⁵N NMR chemical shifts, providing insight into the electronic distribution and reactivity of the heterocyclic core. mdpi.com

Furthermore, investigations into the chemical reactivity space of 2,3-substituted furo[2,3-b]pyridines have explored various transformations. nih.gov While the core can be stable, reactions like C-H amination and borylation on the pyridine moiety have been successful. nih.gov Notably, the reaction with hydrazine was found to cause a ring-opening of the furan moiety, leading to a rearranged pyridine-dihydropyrazolone scaffold, demonstrating a competing reaction pathway to simple amidation. nih.gov These mechanistic studies provide a deeper understanding of the factors that govern the chemical behavior of the furo[2,3-b]pyridine ring system.

Computational Chemistry and Theoretical Studies of Furo 2,3 B Pyridine Systems

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic structure and properties of furo[2,3-b]pyridine (B1315467) systems. Methods such as the semi-empirical Modified Neglect of Diatomic Overlap (MNDO) and more robust Density Functional Theory (DFT) have been employed to investigate these heterocycles.

DFT calculations have been utilized to determine the optimized molecular geometry of related heterocyclic systems, such as selenopheno[2,3-b]pyridines, confirming their stable conformations through the absence of imaginary frequencies. nih.gov These studies are crucial for understanding the three-dimensional structure and stability of these molecules.

Table 1: Theoretical Methods in Furo[2,3-b]pyridine and Related Systems

Computational Method Application Investigated System Reference
MNDO Electronic Structure Analysis Benzo[b]furo[2,3-c]pyridines researchgate.net

Molecular Dynamics Simulations of Furo[2,3-b]pyridine Derivatives

Molecular dynamics (MD) simulations offer a dynamic perspective on the behavior of furo[2,3-b]pyridine derivatives, particularly their interactions with biological macromolecules. These simulations can elucidate the binding modes of these compounds within the active sites of enzymes and receptors.

In a study of novel furo[2,3-d]pyrimidine (B11772683) derivatives, a structurally similar scaffold, as PI3K/AKT dual inhibitors, molecular dynamics simulations were performed. rsc.orgnih.gov These simulations revealed that the designed compounds achieved a stable binding pattern with key amino acid residues in the binding sites of PI3K and AKT-1 enzymes. rsc.orgnih.gov Similarly, molecular modeling of thieno[2,3-b]pyridine (B153569) and furo[2,3-b]pyridine derivatives against phosphoinositide specific-phospholipase C showed that specific amino acid side chains are involved in hydrogen bonding with the ligands. nih.gov This information is critical for structure-activity relationship (SAR) studies and the rational design of more potent inhibitors.

Prediction of Reactivity and Regioselectivity through Computational Models

Computational models are instrumental in predicting the reactivity and regioselectivity of chemical reactions involving the furo[2,3-b]pyridine core. By calculating parameters such as electrostatic potential and frontier molecular orbital densities, researchers can anticipate the most likely sites for electrophilic or nucleophilic attack.

A study on the chemical reactivity of 2,3-substituted furo[2,3-b]pyridines explored various functionalization reactions. nih.govresearchgate.net While experimental in nature, the outcomes of these reactions, such as successful C-H amination and borylation on the pyridine (B92270) moiety, provide empirical data that can be correlated with computational predictions. nih.govresearchgate.net For the related benzo[b]furo[2,3-c]pyridine system, it was observed that nitration and acylation reactions proceed exclusively at the 6-position of the benzene (B151609) ring, and if this position is blocked, substitution occurs at the C(8) atom. researchgate.net This high positional selectivity can be explained and predicted using quantum chemical calculations. researchgate.net

Elucidation of Reaction Pathways and Transition States

A significant application of computational chemistry in the study of furo[2,3-b]pyridines is the elucidation of reaction mechanisms. By mapping the potential energy surface of a reaction, researchers can identify transition states, intermediates, and determine the most energetically favorable pathway.

For example, the proposed mechanism for the Pd(II)-catalyzed synthesis of furo[2,3-b]pyridines from β-ketodinitriles and alkynes has been supported by DFT studies. researchgate.net These calculations help to understand the intricate bond-forming and breaking steps involved in the cyclization and annulation processes. Similarly, the synthesis of furo[2,3-b]pyridines via the heterocyclization of pyridine-N-oxide derivatives involves reaction pathways that can be computationally modeled to understand the underlying mechanisms. nih.gov

Applications of Density Functional Theory (DFT) in Furo[2,3-b]pyridine Chemistry

Density Functional Theory (DFT) has become a versatile and powerful tool in the study of furo[2,3-b]pyridine chemistry, with applications spanning various aspects of their investigation.

DFT calculations are employed to:

Support reaction mechanisms: As mentioned, DFT studies have been crucial in validating proposed mechanisms for the synthesis of the furo[2,3-b]pyridine core. researchgate.net

Determine molecular geometry: DFT is used to obtain optimized geometries and thermochemical parameters for furo[2,3-b]pyridine derivatives and related systems. nih.gov In a study on new pyridine heterocyclic hybrids, molecular modeling studies, which often employ DFT, helped in predicting the structural requirements for their anticancer activity. rsc.org

Analyze electronic properties: DFT calculations provide detailed information on the electronic structure, which is essential for understanding the reactivity and spectroscopic properties of these molecules.

Predict biological interactions: In conjunction with molecular docking, DFT can be used to refine the binding poses of furo[2,3-b]pyridine derivatives in biological targets and calculate binding energies.

The broad applicability of DFT makes it an indispensable method for both theoretical and experimental chemists working with furo[2,3-b]pyridine systems.

Advanced Structural Elucidation Methodologies for Furo 2,3 B Pyridine 6 Carboxylate Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for elucidating the intricate carbon-hydrogen framework of organic molecules in solution. For Methyl furo[2,3-b]pyridine-6-carboxylate, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is required for complete and unequivocal assignment of all proton and carbon signals. researchgate.net

The structural elucidation begins with 1D NMR experiments, namely ¹H and ¹³C NMR. The ¹H NMR spectrum provides information on the number of different types of protons and their immediate electronic environment, while the ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms. bhu.ac.in

For a definitive assignment, 2D NMR techniques are indispensable:

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. It is crucial for mapping out the proton-proton connectivities within the pyridine (B92270) and furan (B31954) rings. rsc.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached, providing a clear map of C-H single bonds. ipb.pt

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). It is the key to connecting the different fragments of the molecule, such as linking the ester group to the pyridine ring and confirming the fusion of the furan and pyridine rings. ipb.pt

The combination of these experiments allows for the piecing together of the molecular puzzle, confirming the precise substitution pattern and isomeric form of the compound.

Interactive Data Table: Predicted ¹H and ¹³C NMR Data for this compound

The following data are predicted values based on the analysis of similar furo[2,3-b]pyridine (B1315467) structures and general NMR principles. Spectra are typically recorded in a solvent like CDCl₃ or DMSO-d₆.

PositionAtom TypePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Key HMBC Correlations (Proton to Carbon)
2CH~7.6~145C3, C3a
3CH~6.9~108C2, C3a, C7a
3aC-~118H2, H3, H4
4CH~8.6~148C3a, C5, C7a
5CH~8.1~119C4, C6, C7
6C-~149H5, H7, -OCH₃
7C=O-~165H5, -OCH₃
7aC-~153H2, H4, H5
-OCH₃CH₃~4.0 (s, 3H)~53C=O

The chemical shifts observed in the NMR spectra are highly informative of the electronic environment within the molecule. The furo[2,3-b]pyridine core consists of an electron-rich furan ring fused to an electron-deficient pyridine ring. researchgate.net This electronic disparity profoundly influences the chemical shifts:

Pyridine Ring Protons (H4, H5): These protons are significantly deshielded (shifted to a higher ppm value) due to the electron-withdrawing effect of the ring nitrogen atom. This effect is further amplified for H5 by the adjacent electron-withdrawing methyl carboxylate group at the C6 position. pw.edu.pl

Furan Ring Protons (H2, H3): Conversely, the protons on the electron-rich furan ring appear at a relatively higher field (lower ppm value) compared to the pyridine protons. ipb.pt

The molecule is expected to be largely planar due to the fused aromatic system. Conformational analysis primarily concerns the rotation around the C6-C(O) bond and the C(O)-O bond of the ester substituent. While this rotation is typically rapid at room temperature, leading to averaged signals in the NMR spectrum, computational studies can be employed to determine the lowest energy conformation.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pattern Analysis

Mass spectrometry is a critical technique for determining the molecular weight and molecular formula of a compound with high accuracy. For this compound (Molecular Formula: C₉H₇NO₃), high-resolution mass spectrometry (HRMS) would confirm its elemental composition by providing a precise mass measurement.

Electron Impact (EI) or Electrospray Ionization (ESI) mass spectrometry also induces fragmentation of the molecule. The resulting fragmentation pattern provides valuable structural clues by revealing stable ions formed through the cleavage of specific bonds. whitman.edu The aromatic nature of the furo[2,3-b]pyridine core leads to a prominent molecular ion peak (M⁺•).

Interactive Data Table: Predicted Mass Spectrometry Fragmentation for this compound

m/z ValueIon FormulaDescription
177[C₉H₇NO₃]⁺•Molecular Ion (M⁺•)
146[C₈H₄NO₃]⁺Loss of a methoxy (B1213986) radical (•OCH₃) from the ester group. This is a characteristic fragmentation for methyl esters. thieme-connect.deyoutube.com
118[C₇H₄NO₂]⁺Subsequent loss of carbon monoxide (CO) from the [M-31]⁺ fragment.
118[C₈H₇O₂]⁺Loss of the furo[2,3-b]pyridine radical.
90[C₆H₄N]⁺Fragmentation of the ring system.
77[C₆H₅]⁺Phenyl cation, though less likely from this specific structure.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands that confirm the presence of the ester group and the aromatic rings. researchgate.net

Interactive Data Table: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3100-3000C-H StretchAromatic (Furan and Pyridine Rings)
~2960-2940C-H StretchAliphatic (-OCH₃)
~1725C=O StretchAromatic Ester (Conjugated) spectroscopyonline.comorgchemboulder.com
~1610, 1580, 1470C=C and C=N StretchAromatic Rings
~1280C-C-O Asymmetric StretchEster Group spectroscopyonline.com
~1120O-C-C Symmetric StretchEster Group spectroscopyonline.com

The strong absorption around 1725 cm⁻¹ is a definitive indicator of the carbonyl group of the ester. Its position, slightly lower than a typical saturated ester, suggests conjugation with the pyridine ring. The presence of two distinct, strong C-O stretching bands further corroborates the ester functionality, following the "Rule of Three" for esters. spectroscopyonline.com

X-ray Crystallography for Solid-State Structural Determination

For an ultimate and unambiguous confirmation of molecular structure, single-crystal X-ray crystallography is the gold standard. nih.gov This technique determines the precise three-dimensional arrangement of atoms in the solid state by analyzing the diffraction pattern of X-rays passing through a single crystal of the compound.

While a public crystal structure for this compound is not available, analysis of closely related furo[2,3-b]pyridine derivatives would be expected to reveal:

Unambiguous Connectivity: Confirmation of the atomic connections, proving the furo[2,3-b]pyridine regiochemistry and the C6 position of the substituent.

Geometric Parameters: Precise measurements of all bond lengths and bond angles. This data would confirm the aromaticity of both the furan and pyridine rings.

Planarity: The analysis would show that the fused furo[2,3-b]pyridine ring system is essentially planar.

Solid-State Conformation: The specific orientation of the methyl carboxylate group relative to the plane of the heterocyclic core would be determined. mdpi.com

Integration of Spectroscopic Data for Definitive Structural Characterization

The definitive structural characterization of this compound is not achieved by a single technique but by the logical integration of all collected spectroscopic data. Each method provides a unique and complementary piece of the structural puzzle.

The process is a deductive workflow:

Mass Spectrometry provides the molecular formula (C₉H₇NO₃) and molecular weight (177.16 g/mol ), establishing the atomic constituents.

Infrared Spectroscopy identifies the key functional groups present, confirming it is an aromatic ester.

NMR Spectroscopy then provides the complete blueprint. 1D NMR shows the number of protons and carbons, while 2D NMR (COSY, HSQC, and particularly HMBC) connects these atoms, distinguishing this compound from its other possible isomers (e.g., substitution at the 2, 3, or 5 positions).

Together, these advanced methodologies provide a comprehensive and definitive characterization, leaving no ambiguity as to the structure of this compound.

Derivatization Strategies and Analogue Synthesis for Structure Activity Relationship Sar Studies

Introduction of Diverse Substituents on the Furo[2,3-b]pyridine (B1315467) Scaffold

A primary strategy for SAR studies involves the synthesis of a core furo[2,3-b]pyridine structure equipped with functional "handles." These handles, typically halogens or triflates, are strategically placed to allow for subsequent chemoselective modifications, often through palladium-mediated cross-coupling reactions. nih.gov

One effective route begins with a substituted pyridine (B92270), which undergoes a series of reactions to construct the fused furan (B31954) ring. For instance, a concise four-step synthesis has been developed to produce a furo[2,3-b]pyridine core with functional handles at both the 3- and 5-positions, specifically designed for rapid analogue synthesis. nih.gov This approach minimizes the need for extensive purification steps, making it suitable for generating compound libraries for SAR exploration. nih.gov The general approach allows for the introduction of a wide variety of substituents at these positions, enabling a thorough investigation of how different chemical groups impact the molecule's interaction with biological targets.

Modifications at the Furan Moiety (e.g., Positions 2 and 3)

The furan portion of the scaffold is electron-rich, making it a target for specific types of chemical modifications. The introduction of substituents at the 2- and 3-positions has been achieved through various synthetic methodologies.

A notable metal-free strategy involves the heterocyclization of pyridine-N-oxide derivatives. This method successfully yields a range of 2-(alkyl or aryl)-3-ethylcarboxylate-furo[2,3-b]pyridines under mild conditions. nih.govresearchgate.net This reaction demonstrates the versatility of starting materials that can be used to introduce diverse functionalities at the C2 and C3 positions.

Another approach focuses on creating a handle at the C3 position. Starting from 2-chloro-3-nitropyridine, a multi-step synthesis can yield a 3-bromo-furo[2,3-b]pyridine intermediate. This bromide can then be subjected to various cross-coupling reactions (e.g., Suzuki, Sonogashira) to install a wide array of substituents. nih.gov Similarly, functionalization at the C2 position can be achieved. For example, 3-amino-furo[2,3-b]pyridines can be synthesized with a carbonyl moiety at the 2-position, which can then be used for further derivatization. nih.gov

Table 1: Examples of Synthetic Strategies for Furan Moiety Modification

Position Synthetic Strategy Precursor Resulting Substituent(s) Reference
C2 & C3 Heterocyclization of Pyridine-N-oxide Pyridine-N-oxide derivative & acyl chloride 2-Alkyl/Aryl, 3-Ethylcarboxylate nih.gov, researchgate.net
C3 Bromination followed by Cross-Coupling Furo[2,3-b]pyridine Various aryl and alkyl groups nih.gov

Modifications at the Pyridine Moiety (e.g., Positions 4, 5, 7)

The electron-deficient nature of the pyridine ring allows for a different set of chemical transformations compared to the furan ring. Functionalization at positions 4, 5, and 7 is critical for modulating properties such as solubility, metabolic stability, and target engagement.

A key strategy for modifying the C5 position involves the conversion of a hydroxyl group to a triflate. This creates an excellent leaving group for palladium-catalyzed cross-coupling reactions, enabling the introduction of various aryl, heteroaryl, and alkyl groups. nih.gov

Direct C-H functionalization has also been explored as a powerful tool for derivatizing the pyridine ring. Methods such as C-H amination and borylation have been successfully applied to the furo[2,3-b]pyridine scaffold, offering a direct route to introduce nitrogen- and boron-containing functionalities without the need for pre-installed handles. nih.govresearchgate.net While specific positions for these reactions on the furo[2,3-b]pyridine ring were not detailed in the available literature, these methods are generally applicable to electron-deficient pyridine systems. For the related furo[3,2-b]pyridine (B1253681) isomer, successive regioselective lithiation followed by electrophilic trapping has been used to install substituents at various positions, including C5 and C7. nih.govnih.gov

Synthesis of Heteroannulated Furo[2,3-b]pyridine Derivatives

Expanding the furo[2,3-b]pyridine core by fusing additional heterocyclic rings can lead to novel chemical entities with unique biological profiles. This process, known as heteroannulation, creates more complex, rigid structures that can explore different regions of a biological target's binding site.

One prominent example is the synthesis of pyrido[3',2':4,5]furo[3,2-d]pyrimidine derivatives. nih.gov These tetracyclic systems are constructed from functionalized furo[2,3-b]pyridine precursors. For instance, reacting 3-amino-furo[2,3-b]pyridines with reagents like dimethylformamide/phosphorus oxychloride can lead to the formation of fused pyrimidine (B1678525) rings. nih.gov A similar strategy has been used to create pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one hybrids from the corresponding aminothieno[2,3-b]pyridine precursor, showcasing a versatile tandem reaction protocol. researchgate.net

Another example involves creating a triazole ring fused to the scaffold. The synthesis of a triazolo[4′,5′:4,5]furo[2,3-c]pyridine system has been achieved through post-modification of a product from a Groebke–Blackburn–Bienaymé multicomponent reaction, followed by diazotization. acs.org These strategies highlight the potential to build significant molecular complexity from the furo[2,3-b]pyridine core.

Preparation of Furo[2,3-b]pyridine-Based Polycondensed Systems

The construction of polycondensed systems involves the fusion or linking of multiple furo[2,3-b]pyridine units or the annulation of multiple rings onto a single core. These larger systems can offer unique photophysical properties or act as scaffolds for multivalent inhibitors.

Research into condensed furo[2,3-b]pyridines has led to the development of new, complex heterocyclic systems. researchgate.net For example, Pd-catalyzed cross-coupling reactions can be used to synthesize dimeric structures, such as 7,7'-bifuro[3,2-b]pyridine, from the corresponding halogenated monomer. nih.gov The synthesis of pyrido[3',2':4,5]furo[3,2-d]pyrimidines also represents the creation of a polycondensed system, where the final molecule contains four fused rings. nih.gov These synthetic efforts demonstrate the utility of the furo[2,3-b]pyridine scaffold as a building block for larger, more intricate molecular architectures.

Systematic Exploration of Substituent Effects on Chemical Reactivity

A systematic study of how different substituents affect the chemical reactivity of the furo[2,3-b]pyridine core is fundamental to its application in medicinal chemistry. The electronic properties of substituents can dramatically influence the outcome of subsequent synthetic steps. nih.gov

Research has shown that the furo[2,3-b]pyridine core is generally stable under basic conditions. researchgate.net However, its reactivity can be selectively triggered. For example, the furan moiety can undergo a ring-opening reaction when treated with hydrazine (B178648), leading to the formation of a novel pyridine-dihydropyrazolone scaffold. nih.govresearchgate.net This reactivity provides a pathway to fundamentally different molecular structures from a common intermediate.

The success of C-H functionalization on the pyridine moiety is also dependent on the reaction conditions and the inherent reactivity of the scaffold. While C-H amination and borylation were found to be effective, other methods like C-H fluorination and radical C-H arylation proved less efficient. nih.govresearchgate.net This differential reactivity provides insight into the electronic nature of the pyridine ring within the fused system and guides the choice of synthetic methods for introducing specific functionalities. The presence of electron-donating or electron-withdrawing groups can further modulate this reactivity, a principle observed in related heterocyclic systems where such groups can activate or deactivate parts of the molecule towards certain reagents. beilstein-journals.org

Table 2: Summary of Reactivity for the Furo[2,3-b]pyridine Core

Moiety Reaction Type Conditions / Reagents Outcome Reference
Furan Ring Opening Hydrazine Formation of pyridine-dihydropyrazolone nih.gov, researchgate.net
Pyridine C-H Amination Not specified Successful functionalization nih.gov, researchgate.net
Pyridine C-H Borylation Not specified Successful functionalization nih.gov, researchgate.net
Pyridine C-H Fluorination Not specified Inefficient reaction nih.gov, researchgate.net
Pyridine Radical C-H Arylation Not specified Inefficient reaction nih.gov, researchgate.net

Methyl Furo 2,3 B Pyridine 6 Carboxylate As a Synthetic Building Block in Complex Molecular Architectures

Utilization in the Construction of Multi-Ring Heterocyclic Systems

The furo[2,3-b]pyridine (B1315467) nucleus is a foundational element for the synthesis of more complex, multi-ring heterocyclic systems. The reactivity of its substituent groups can be exploited to construct fused ring systems with diverse biological activities. For instance, 3-amino-furo[2,3-b]pyridines bearing a carbonyl moiety at the 2-position are key intermediates in the synthesis of tricyclic formamidines. nih.gov These reactions typically involve treatment with reagents like dimethylformamide/phosphoroxide chloride. nih.gov

Furthermore, the functionalization of the furo[2,3-b]pyridine core through methods like palladium-catalyzed cross-coupling reactions allows for the introduction of various substituents, which can then be utilized in subsequent cyclization reactions to build elaborate molecular frameworks. nih.govchemrxiv.org A concise, four-step synthesis has been developed to produce furo[2,3-b]pyridines with functional handles at the 3- and 5-positions, facilitating their use in creating diverse chemical libraries for structure-activity relationship (SAR) studies. nih.gov

One notable synthetic strategy involves the intramolecular cyclization of C3-substituted pyridine (B92270) N-oxides, which provides a metal-free route to 2,3-substituted furo[2,3-b]pyridines. researchgate.net This method has been successfully applied to generate a range of 2-(alkyl or aryl)-3-ethylcarboxylate-furo[2,3-b]pyridines. researchgate.net The resulting ester can then serve as a starting point for further derivatization and construction of polycyclic systems.

Another powerful approach is the palladium-catalyzed synthesis of furo[2,3-b]pyridines from β-ketodinitriles and alkynes, which proceeds via a cyclization and N–H/C annulation cascade. acs.org This method allows for the concurrent formation of both the furan (B31954) and pyridine rings.

The following table summarizes selected examples of multi-ring systems synthesized from furo[2,3-b]pyridine precursors.

Furo[2,3-b]pyridine Precursor TypeReagents/ConditionsResulting Multi-Ring SystemReference
3-Amino-furo[2,3-b]pyridines with 2-carbonyl moietyDimethylformamide/phosphoroxide chlorideTricyclic formamidines nih.gov
C3-substituted pyridine N-oxidesMetal-free intramolecular cyclization2,3-Substituted furo[2,3-b]pyridines researchgate.net
β-Ketodinitriles and alkynesPd(II) catalysisFuro[2,3-b]pyridines acs.org
Diethyl furo[2,3-b]pyridine-5,6-dicarboxylatePotassium hydroxide (B78521), ethanol (B145695)Furo[2,3-b]pyridine-5,6-dicarboxylic acid prepchem.com

Precursor for Pharmacologically Relevant Scaffolds

The furo[2,3-b]pyridine scaffold is recognized as a "privileged structure" in drug discovery, capable of binding to a variety of biological targets. researchgate.net Consequently, derivatives of this heterocycle, including potentially Methyl furo[2,3-b]pyridine-6-carboxylate, are valuable precursors for compounds with significant pharmacological relevance.

Furo[2,3-b]pyridine derivatives have shown promise as potent inhibitors of protein kinases, which are crucial targets in oncology and immunology. nih.govchemrxiv.org The furo[2,3-b]pyridine core can act as a hinge-binding motif, interacting with the ATP-binding site of kinases. nih.gov For example, a series of thieno/furo[2,3-b]pyridine derivatives were designed and synthesized as potential inhibitors of Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase involved in cancer cell survival and proliferation. nih.govbohrium.com Several of these compounds displayed significant anti-proliferative activity against various cancer cell lines. nih.gov

In another study, dihydrofuro[2,3-b]pyridine derivatives were developed as potent inhibitors of Interleukin-1 receptor-associated kinase 4 (IRAK4), a key regulator in the innate immune response and a therapeutic target for inflammatory and autoimmune diseases. nih.gov Structural modifications of an initial hit compound led to derivatives with improved potency and pharmacokinetic profiles. nih.gov

The amidines derived from furo[2,3-b]pyridines have also demonstrated antianaphylactic activity. nih.gov The following table highlights some pharmacologically relevant scaffolds derived from the furo[2,3-b]pyridine core.

Furo[2,3-b]pyridine-based ScaffoldPharmacological Target/ActivityExampleReference
Thieno/furo[2,3-b]pyridinesFAK inhibitors, Anti-cancer- nih.govbohrium.com
Dihydrofuro[2,3-b]pyridinesIRAK4 inhibitors, Anti-inflammatory- nih.gov
Furo[2,3-b]pyridine formamidinesAntianaphylactic activity- nih.gov
Furo[2,3-b]pyridine derivativesKinase inhibitors- nih.govchemrxiv.org

Application in the Development of New Synthetic Methodologies

The pursuit of efficient and versatile routes to the furo[2,3-b]pyridine core has led to the development of new synthetic methodologies. These methods are often designed to allow for the controlled introduction of functional groups, which is crucial for medicinal chemistry applications.

A notable advancement is the development of a concise, gram-scale, four-step synthesis of furo[2,3-b]pyridines bearing functional handles at the 3- and 5-positions, enabling chemoselective cross-coupling reactions. nih.govchemrxiv.org This route is highly efficient, requiring only a single chromatographic purification step. nih.govchemrxiv.org

Transition-metal-free synthetic methods have also been established for the construction of furo[2,3-b]pyridines. researchgate.net One such method involves the intramolecular nucleophilic addition and rearomatization of C3-substituted pyridine N-oxides, offering a mild and operationally simple approach. researchgate.net

Palladium-catalyzed one-pot syntheses, combining Sonogashira couplings with Wacker-type heteroannulations, have also been reported for the preparation of furopyridines. nih.gov More recently, a Pd(II)-catalyzed synthesis of furo[2,3-b]pyridines from β-ketodinitriles and alkynes has been developed, showcasing an unusual N–H/C annulation. acs.org

These methodological developments are critical for expanding the chemical space accessible from the furo[2,3-b]pyridine scaffold, thereby facilitating the discovery of new bioactive compounds.

Contribution to Chemical Probe Development

The furo[3,2-b]pyridine (B1253681) core, a close isomer, has been successfully employed to develop potent and highly selective inhibitors of cdc-like kinases (CLKs), with some compounds being recommended as quality chemical biology probes. researchgate.net This highlights the potential of the furopyridine scaffold in general for the development of selective kinase inhibitors that can be used as chemical probes.

The development of synthetic routes that provide furo[2,3-b]pyridines with functional handles is a key enabler for probe development. nih.gov These handles allow for the attachment of reporter tags, such as fluorophores or biotin, which are necessary for visualizing and isolating the protein targets of the probe.

Strategic Integration into Targeted Synthesis of Biologically Active Compounds

The furo[2,3-b]pyridine scaffold is strategically integrated into the synthesis of a wide array of biologically active compounds. The versatility of this heterocyclic system allows for its use as a central building block in the targeted synthesis of molecules with diverse therapeutic applications, including anti-cancer and anti-inflammatory agents. researchgate.netnih.govbohrium.comnih.gov

For instance, in the development of FAK inhibitors, the furo[2,3-b]pyridine core was chosen to explore new chemical space and identify potent and selective compounds. nih.govbohrium.com Similarly, the dihydrofuro[2,3-b]pyridine scaffold was systematically modified in the targeted synthesis of IRAK4 inhibitors to optimize their potency and pharmacokinetic properties. nih.gov

The synthesis of these targeted compounds often relies on the strategic functionalization of the furo[2,3-b]pyridine ring system. The presence of a carboxylate group, as in this compound, would be particularly advantageous for introducing diversity through amide bond formation or other transformations of the ester group.

Q & A

Basic Research Questions

What are the common synthetic routes for Methyl furo[2,3-b]pyridine-6-carboxylate, and how can reaction conditions be optimized?

The synthesis typically involves cyclization of substituted pyridine precursors. For example, a related furopyridine derivative was synthesized by refluxing 4,6-disubstituted-2-hydroxypyridine-3-carbonitrile with 2-chloro-N-phenylacetamide in dry acetone using anhydrous potassium carbonate as a base. Key parameters include:

  • Temperature : Reflux conditions (≈80°C) ensure complete cyclization.
  • Catalyst/base : Potassium carbonate aids deprotonation and nucleophilic substitution.
  • Purification : Trituration with ethanol yields the pure product .
    Optimization involves adjusting molar ratios (equimolar for reagents) and solvent polarity to enhance yield (reported up to 75% for analogs).

Which analytical techniques are critical for characterizing Methyl furo[uro[2,3-b]pyridine-6-carboxylate?

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm regiochemistry and ester functionality (e.g., methyl ester peaks at δ 3.8–4.0 ppm).
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ at m/z 207.06 for C10_{10}H9_{9}NO3_{3}).
  • HPLC : Purity assessment (>95% for pharmacological studies) .

What are the primary chemical reactions involving the ester and furan moieties?

  • Ester Hydrolysis : Under acidic/basic conditions (e.g., NaOH/EtOH), the methyl ester converts to carboxylic acid, useful for further derivatization.
  • Electrophilic Substitution : The furan ring undergoes halogenation (e.g., bromine in acetic acid) at the 5-position due to electron-rich π-system.
  • Nitrile Functionalization : Analogous compounds (e.g., Furo[2,3-b]pyridine-6-carbonitrile) undergo reduction (H2_2/Pd-C) to amines or oxidation (KMnO4_4) to carboxylic acids .

Advanced Research Questions

How can substituent effects on the furopyridine core be systematically studied to enhance bioactivity?

  • Comparative SAR Studies : Introduce substituents (e.g., trifluoromethyl, amino) at positions 2, 4, or 5 and evaluate impacts:
    • Lipophilicity : Trifluoromethyl groups (logP increase by ≈1.5) improve membrane permeability .
    • Bioactivity : Methyl esters (vs. ethyl) enhance metabolic stability in vitro .
  • Experimental Design : Use a fractional factorial design to test substituent combinations, monitoring IC50_{50} against cancer cell lines (e.g., HeLa, MCF-7) .

How should researchers address contradictions in reported biological activity data?

  • Case Study : Discrepancies in IC50_{50} values (e.g., 15.1–20.7 µM for anticancer activity) may arise from assay conditions (e.g., serum concentration, incubation time). Mitigation strategies include:
    • Standardized Protocols : Use identical cell lines (e.g., ATCC-certified HeLa) and MTT assay conditions.
    • Control Benchmarks : Compare against reference drugs (e.g., doxorubicin) in parallel experiments .
  • Statistical Validation : Perform triplicate runs with ANOVA to confirm significance (p < 0.05) .

What methodological challenges arise in scaling up synthesis, and how can they be resolved?

  • Key Issues : Low yields in cyclization steps and byproduct formation (e.g., dimerization).
  • Solutions :
    • Microwave-Assisted Synthesis : Reduces reaction time (8 h → 30 min) and improves yield by 20% .
    • Flow Chemistry : Continuous processing minimizes side reactions for nitro or ester intermediates .

How can computational modeling guide the design of this compound derivatives?

  • Docking Studies : Use AutoDock Vina to predict binding to targets (e.g., EGFR kinase; PDB ID 1M17). Methyl esters show higher affinity (−9.2 kcal/mol) than ethyl analogs (−8.5 kcal/mol) due to steric fit .
  • DFT Calculations : Assess electronic effects (e.g., HOMO-LUMO gaps) to prioritize electron-withdrawing substituents for electrophilic reactivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.